molecular formula C20H14F3N3 B3522543 5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3522543
M. Wt: 353.3 g/mol
InChI Key: GAPUZXMDHUVERU-UHFFFAOYSA-N
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Description

The compound “5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are part of a class of compounds that have been found to have significant biological activity, including anticancer properties . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods. For instance, one method involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Another method involves the cyclization of polyfluoroalkyl-substituted analogs .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes various substituents at different positions, which can significantly influence the compound’s biological activity .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions. For example, methyl- and trifluoromethyl-containing 3-oxo-2-(tolylhydrazinylidene) esters can regioselectively cyclize with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidin-7-ones . Additionally, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile can yield pyrazolo[1,5-a]pyrimidin-5-one derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on their specific structure and substituents. For instance, some derivatives are light-yellow crystals with a melting point of 130°C . Their NMR spectra can provide detailed information about their structure .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives is often related to their anticancer properties. They have been found to inhibit CDK2, a target for cancer treatment that selectively targets tumor cells . This inhibition can lead to significant alterations in cell cycle progression and induce apoptosis within cancer cells .

Future Directions

The future research directions for pyrazolo[1,5-a]pyrimidine derivatives are promising. Given their significant anticancer activity, there is ongoing interest in designing and developing novel pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity . The goal is to develop more potent and efficacious anticancer drugs with the pyrazolo[1,5-a]pyrimidine scaffold .

Properties

IUPAC Name

5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3/c1-13-7-9-15(10-8-13)17-11-18(20(21,22)23)26-19(25-17)16(12-24-26)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPUZXMDHUVERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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